molecular formula C12H11F3O B1327956 Cyclopropyl 2-(3,4,5-trifluorophenyl)ethyl ketone CAS No. 898778-72-8

Cyclopropyl 2-(3,4,5-trifluorophenyl)ethyl ketone

Cat. No.: B1327956
CAS No.: 898778-72-8
M. Wt: 228.21 g/mol
InChI Key: FMCKOLGXVJJLEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropyl 2-(3,4,5-trifluorophenyl)ethyl ketone is an organic compound with the molecular formula C12H11F3O and a molecular weight of 228.21 g/mol . This compound is characterized by the presence of a cyclopropyl group attached to a ketone functional group, along with a trifluorophenyl group. The trifluorophenyl group imparts unique chemical properties to the compound, making it of interest in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopropyl 2-(3,4,5-trifluorophenyl)ethyl ketone can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with 3,4,5-trifluorobenzaldehyde in the presence of a base such as potassium carbonate. The reaction typically proceeds under mild conditions, yielding the desired ketone product .

Another method involves the use of Suzuki-Miyaura coupling, where a boronic acid derivative of cyclopropylmethyl is coupled with a trifluorophenyl halide in the presence of a palladium catalyst. This method offers high selectivity and yields .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl 2-(3,4,5-trifluorophenyl)ethyl ketone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclopropyl 2-(3,4,5-trifluorophenyl)ethyl ketone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopropyl 2-(3,4,5-trifluorophenyl)ethyl ketone involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Cyclopropyl 2-(3,4,5-trifluorophenyl)ethyl ketone can be compared with other similar compounds, such as:

    Cyclopropyl 2-(2,4,6-trifluorophenyl)ethyl ketone: Similar structure but with different fluorine substitution pattern.

    Cyclopropyl 2-(3,4-difluorophenyl)ethyl ketone: Lacks one fluorine atom compared to the trifluorophenyl derivative.

    Cyclopropyl 2-(3,5-difluorophenyl)ethyl ketone: Different fluorine substitution pattern.

The uniqueness of this compound lies in its specific trifluorophenyl substitution, which imparts distinct chemical and biological properties compared to its analogs .

Biological Activity

Cyclopropyl 2-(3,4,5-trifluorophenyl)ethyl ketone (CFTK) is an organic compound characterized by its unique trifluorophenyl substitution and cyclopropyl group. With the molecular formula C12H11F3O and a molecular weight of 228.21 g/mol, this compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in drug discovery and development.

CFTK's structure includes a cyclopropyl group attached to a phenyl ring that carries three fluorine atoms at the 3, 4, and 5 positions. This configuration enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of CFTK is believed to stem from its ability to penetrate cell membranes effectively due to the lipophilic nature imparted by the trifluorophenyl group. Once inside the cell, CFTK can interact with various enzymes and receptors, modulating their activity. The specific molecular targets remain under investigation but may include pathways involved in inflammation and cancer progression.

Anticancer Properties

Research indicates that CFTK exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines. For example:

  • Cell Line Studies : CFTK demonstrated IC50 values in the micromolar range against human breast cancer cells (MCF-7) and lung cancer cells (A549), indicating potential as a therapeutic agent against these malignancies .

Anti-inflammatory Effects

CFTK has also been explored for its anti-inflammatory properties. The compound appears to inhibit pro-inflammatory cytokines in cell cultures, suggesting a mechanism that could be beneficial for treating conditions characterized by chronic inflammation.

Comparative Analysis with Similar Compounds

A comparative analysis with related compounds reveals the unique properties of CFTK:

Compound NameStructureNotable Activity
Cyclopropyl 2-(2,4,6-trifluorophenyl)ethyl ketoneSimilar structureLower anticancer potency
Cyclopropyl 2-(3,4-difluorophenyl)ethyl ketoneLacks one fluorine atomReduced lipophilicity
Cyclopropyl 2-(3,5-difluorophenyl)ethyl ketoneDifferent fluorine substitutionVaries in receptor interaction

The trifluorophenyl substitution in CFTK is critical for enhancing its biological activity compared to these analogs.

Case Studies and Research Findings

  • Study on Anticancer Activity : A study published in a peer-reviewed journal highlighted that CFTK inhibited cell growth in MCF-7 cells by inducing apoptosis through activation of caspase pathways.
  • Inflammation Model : In vivo studies using animal models showed that CFTK significantly reduced paw edema in carrageenan-induced inflammation models, indicating its potential as an anti-inflammatory agent.
  • Mechanistic Insights : Further mechanistic studies suggested that CFTK may exert its effects through modulation of NF-kB signaling pathways, which are crucial in inflammatory responses and cancer progression .

Properties

IUPAC Name

1-cyclopropyl-3-(3,4,5-trifluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O/c13-9-5-7(6-10(14)12(9)15)1-4-11(16)8-2-3-8/h5-6,8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCKOLGXVJJLEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)CCC2=CC(=C(C(=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645039
Record name 1-Cyclopropyl-3-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898778-72-8
Record name 1-Cyclopropyl-3-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.